BenchChemオンラインストアへようこそ!

1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid

Lipophilicity CNS drug design Physicochemical profiling

1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid (CAS 1192189-52-8) is a quaternary-substituted piperidine derivative bearing an N-Boc protecting group, a 4-carboxylic acid, and a 4-benzyloxymethyl side chain. With molecular formula C₁₉H₂₇NO₅ and molecular weight 349.42 g/mol, it belongs to the class of protected heterocyclic amino acid building blocks widely employed in medicinal chemistry for the synthesis of CNS-targeted agents, kinase inhibitors, and peptidomimetics.

Molecular Formula C19H27NO5
Molecular Weight 349.427
CAS No. 1192189-52-8
Cat. No. B2837322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid
CAS1192189-52-8
Molecular FormulaC19H27NO5
Molecular Weight349.427
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(COCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,16(21)22)14-24-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,22)
InChIKeyXJRNPINVMULUJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid (CAS 1192189-52-8): A Bifunctional Piperidine Building Block for MedChem and Fragment-Based Synthesis


1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid (CAS 1192189-52-8) is a quaternary-substituted piperidine derivative bearing an N-Boc protecting group, a 4-carboxylic acid, and a 4-benzyloxymethyl side chain [1]. With molecular formula C₁₉H₂₇NO₅ and molecular weight 349.42 g/mol, it belongs to the class of protected heterocyclic amino acid building blocks widely employed in medicinal chemistry for the synthesis of CNS-targeted agents, kinase inhibitors, and peptidomimetics [2]. The compound combines two synthetically addressable handles (carboxylic acid for amide coupling; benzyloxymethyl as a masked hydroxymethyl or sterically directing group) with an acid-labile Boc protecting group, enabling orthogonal deprotection strategies in multi-step syntheses [3].

Why 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid Cannot Be Replaced by Simpler Piperidine Building Blocks


Generic substitution with simpler piperidine-4-carboxylic acid derivatives (e.g., 1-Boc-piperidine-4-carboxylic acid, CAS 84358-13-4) or with non-carboxylic acid benzyloxymethyl piperidines (e.g., 4-[(benzyloxy)methyl]-1-Boc-piperidine, CAS 301226-04-0) is structurally non-viable because the target compound possesses three synthetically essential features simultaneously: a quaternary 4-carboxylic acid for C–C or C–N bond formation, a 4-benzyloxymethyl group that introduces steric bulk, lipophilicity, and a latent hydroxymethyl handle, and an N-Boc group enabling orthogonal amine protection [1]. Removing any one of these three groups produces a molecule with fundamentally different reactivity, LogP, and downstream synthetic utility — a difference that propagates through multi-step routes and can alter target molecule conformation, solubility, and biological activity [2]. The quantitative consequences of this functional group triad are detailed in Section 3.

Quantitative Differentiation Evidence for 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid vs. Its Closest Analogs


Lipophilicity (XLogP3) Differential vs. 1-Boc-Piperidine-4-Carboxylic Acid: Implications for CNS Penetration and Solubility

The target compound exhibits an XLogP3-AA value of 2.3, compared to 1.1 for the simpler 1-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4) — a difference of +1.2 log units, representing an approximately 16-fold increase in calculated octanol-water partition coefficient [1]. This higher lipophilicity, conferred by the benzyloxymethyl substituent, places the target compound within the favorable CNS drug-like lipophilicity range (cLogP 1–4), while the comparator falls below the lower bound commonly associated with passive blood-brain barrier penetration [2]. Note: This is a class-level inference based on computed physicochemical properties; no direct comparative CNS penetration assay data were identified for this specific building block.

Lipophilicity CNS drug design Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Differentiating Carboxylic Acid-Containing from Non-Acid Benzyloxymethyl Piperidines

The target compound has a TPSA of 76.1 Ų and 5 hydrogen bond acceptor atoms, compared to 38.8 Ų and 3 HBA for 4-[(benzyloxy)methyl]-1-Boc-piperidine (CAS 301226-04-0), which lacks the carboxylic acid [1]. The nearly 2-fold higher TPSA of the target compound arises specifically from the carboxylic acid moiety and translates into substantially different solubility and formulation behavior in downstream compounds. The target compound also possesses 1 hydrogen bond donor (carboxylic acid O–H) versus 0 for the comparator, providing a critical handle for amide bond formation without additional deprotection steps [2]. Note: Evidence tag reflects cross-study comparable analysis using identical computational methodology applied to both compounds within the same database.

Polar surface area Hydrogen bonding Building block selection

Molecular Complexity and Steric Bulk: Rotatable Bonds and Heavy Atom Count Comparison for Conformational Restriction in Drug Design

The target compound has 7 rotatable bonds, 25 heavy atoms, and a complexity score of 457, compared to 3 rotatable bonds, 16 heavy atoms, and a complexity score of 274 for 1-Boc-piperidine-4-carboxylic acid [1]. The additional 4 rotatable bonds and 9 heavy atoms arise from the benzyloxymethyl group, which introduces a phenyl ring and an ether linkage. While higher rotatable bond counts generally reduce oral bioavailability probability in final drug candidates, the benzyl group can act as a prodrug-like protecting group (removable via hydrogenolysis) or as a conformational anchor enhancing target binding affinity in the final compound [2]. This is a class-level inference; the benzyloxymethyl group's impact on target potency must be assessed on a per-project basis.

Molecular complexity Rotatable bonds Conformational entropy

Commercial Availability and Pricing Benchmarking vs. Closest Structural Analogs: Procurement Efficiency for Multi-Gram Scale-Up

The target compound is listed at 97% purity by multiple suppliers (e.g., Aladdin Scientific catalog number T627232, MolCore, abcr AB566454) with pricing at approximately USD 349.90 per gram (Aladdin Scientific, T627232-1g) . The comparator 1-Boc-4-(hydroxymethyl)piperidine-4-carboxylic acid (CAS 193023-00-6, MW 259.30) is commercially available but requires an additional benzylation step to reach the target compound's functionality — adding 1–2 synthetic days and reducing overall yield . The comparator 4-[(benzyloxy)methyl]-1-Boc-piperidine (CAS 301226-04-0, MW 305.4) lacks the carboxylic acid and would require oxidation to the acid, a step that may be incompatible with the Boc group under certain conditions. The target compound is thus the most synthetically efficient entry point when both the benzyloxymethyl and carboxylic acid functionalities are required in the final target molecule. Note: Pricing data is subject to change; this represents a point-in-time snapshot.

Procurement Commercial availability Cost efficiency

Recommended Application Scenarios for 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid (CAS 1192189-52-8) Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment-Based Library Synthesis Requiring Elevated cLogP Building Blocks

When constructing fragment libraries aimed at CNS targets (e.g., GPCRs, ion channels, neurotransmitter transporters), the target compound's XLogP3 of 2.3 provides a more favorable starting lipophilicity than the simpler 1-Boc-piperidine-4-carboxylic acid (XLogP3 = 1.1) [1]. The benzyl group can also engage in π–π stacking interactions with aromatic residues in the target binding pocket, while being readily removable via catalytic hydrogenolysis if a free hydroxymethyl group is desired in the final compound. The quaternary 4-carboxylic acid enables direct amide coupling to generate diverse amide libraries without additional protecting group manipulations [2].

Multi-Step Synthesis of 4,4-Disubstituted Piperidine Pharmacophores for Kinase or Protease Inhibitor Programs

The target compound serves as an ideal starting material for the construction of 4,4-disubstituted piperidine cores, a privileged scaffold in kinase inhibitor and renin inhibitor design. The patent literature identifies 4-arylmethyloxymethyl piperidines as tachykinin (substance P) antagonists, demonstrating that the benzyloxymethyl substituent contributes directly to pharmacological activity at neurokinin receptors [1]. The carboxylic acid handle can be elaborated into amides, esters, or heterocycles, while the N-Boc group remains stable under these conditions and can be removed with TFA to reveal the free piperidine for further functionalization. This orthogonal reactivity profile is absent in analogs lacking either the carboxylic acid (CAS 301226-04-0) or the benzyloxymethyl group (CAS 84358-13-4) [2].

Prodrug Strategy Design Leveraging the Benzyloxymethyl Group as a Latent Hydroxymethyl Handle

In prodrug design, the benzyloxymethyl group of the target compound functions as a masked hydroxymethyl substituent that can be unveiled by hydrogenolysis (H₂, Pd/C) under mild conditions orthogonal to the Boc group. This two-step deprotection sequence (first hydrogenolysis to reveal CH₂OH, then acidolysis to remove Boc) provides synthetic flexibility not available with the simple hydroxymethyl analog (CAS 193023-00-6), which already exposes the hydroxyl group and may require additional protection during subsequent synthetic steps [1]. The higher lipophilicity (XLogP3 = 2.3 vs. ~0.5 estimated for the hydroxymethyl analog) may also improve cell permeability of late-stage intermediates during in vitro ADME profiling [2].

Peptidomimetic Design Requiring Quaternary Piperidine Amino Acid Residues with Aromatic Side Chains

The target compound is structurally analogous to a quaternary α,α-disubstituted amino acid where the piperidine ring replaces the α-carbon. The benzyloxymethyl side chain provides aromatic character and steric bulk that can stabilize specific secondary structure motifs (e.g., β-turn mimetics) or fill hydrophobic pockets in protease active sites [1]. When incorporated into peptide sequences via standard coupling chemistry (HATU, DIPEA, DMF), the N-Boc group permits Fmoc-strategy orthogonal deprotection, enabling its use in solid-phase peptide synthesis workflows. This distinguishes it from the non-carboxylic acid analog (CAS 301226-04-0), which cannot be directly coupled to amines without prior oxidation [2].

Quote Request

Request a Quote for 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.